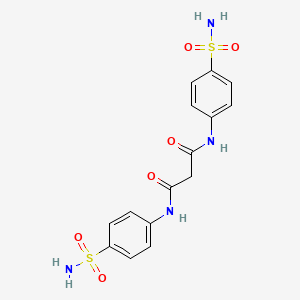

N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide

描述

Overview of Malonamide (B141969) Derivatives in Chemical Research

Malonamide derivatives (MAMDs) represent a significant class of organic compounds that are recognized as "privileged structures" in drug design. researchgate.netnih.gov This designation stems from their frequent appearance in natural products and pharmaceuticals, where they serve as versatile scaffolds. researchgate.net The core malonamide structure, CH₂(CONH₂)₂, provides a flexible linker that can be readily modified, allowing for the synthesis of a vast library of compounds with diverse properties. nih.gov

In medicinal chemistry, MAMDs are widely used to create peptidomimetics—compounds that mimic the structure and function of peptides—and chelating agents. researchgate.netnih.gov The malonamide bridge can be viewed as an analogue of a glycine (B1666218) residue where one peptide bond is inverted, a feature that helps maintain key stereochemical and binding properties similar to natural peptides. nih.gov Researchers have successfully exploited this scaffold to develop potent agents with a range of biological activities, including antidiabetic, anticancer, and k-opioid receptor agonist properties. researchgate.netnih.gov Furthermore, certain malonamide derivatives have been identified as potent inhibitors of blood coagulation factor Xa, highlighting their potential in developing new antithrombotic drugs. nih.gov Beyond pharmaceuticals, these derivatives are also employed in material science and analytical chemistry, for instance, as extractants in the solvent extraction of lanthanides and actinides. researchgate.net

Significance of the Sulfamoylphenyl Moiety in Organic Chemistry

The sulfamoyl group (-SO₂NH₂), particularly when attached to a phenyl ring to form a sulfamoylphenyl moiety, is a cornerstone functional group in modern medicinal chemistry. nih.gov The sulfonamide functional group is a key component in more than 150 FDA-approved drugs, a testament to its therapeutic importance. nih.gov Its prevalence is due to a combination of favorable chemical and biological properties. The sulfur atom in the +6 oxidation state (SVI) imparts strong electron-withdrawing characteristics and exceptional stability against hydrolysis and metabolic reduction. nih.govnih.gov

This moiety's utility spans a wide array of therapeutic areas. The initial discovery of sulfonamide-containing antibacterial drugs opened the door to their extensive use as antimicrobial agents. nih.gov Since then, their applications have expanded to include anti-inflammatory, antiviral, anticonvulsant, antidiabetic, anticancer, and antimalarial agents. nih.gov The sulfamoyl group can engage in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is a key factor in its widespread bioactivity. For example, molecules incorporating the 4-aminobenzenesulfonamide structure have been synthesized and investigated for their potential as anti-inflammatory agents. researchgate.netresearchgate.net The structural and electronic properties of the sulfamoylphenyl moiety make it a highly versatile and valuable building block for the design of new therapeutic agents. nih.govresearchgate.net

Structural Framework and Synthetic Potential of N,N'-Disubstituted Malonamides

The N,N'-disubstituted malonamide framework involves the attachment of two substituent groups to the nitrogen atoms of the malonamide core. This disubstitution pattern provides a high degree of modularity, enabling chemists to precisely tune the steric and electronic properties of the final molecule by varying the nature of the N-substituents. This structural adaptability is a key reason for their synthetic appeal.

The synthesis of these compounds can be achieved through several routes. Classical methods often involve the condensation of a malonic acid derivative (like a malonic ester) with two equivalents of an amine. researchgate.net More advanced and efficient approaches utilize multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials, adhering to principles of pot and atom economy. researchgate.netresearchgate.net For instance, a one-pot, five-component reaction involving an isocyanide, Meldrum's acid, an arylidene malononitrile, and two molecules of an amine has been developed for the synthesis of complex malonamides. researchgate.netsigmaaldrich.com The ability to readily generate diverse libraries of N,N'-disubstituted malonamides through such efficient synthetic strategies makes them highly attractive for high-throughput screening in drug discovery and materials science. researchgate.net The specific arrangement of two phenyl groups on the nitrogen atoms, as seen in N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide, creates a defined three-dimensional structure that can be pivotal for molecular recognition and binding events.

Structure

3D Structure

属性

IUPAC Name |

N,N'-bis(4-sulfamoylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O6S2/c16-26(22,23)12-5-1-10(2-6-12)18-14(20)9-15(21)19-11-3-7-13(8-4-11)27(17,24)25/h1-8H,9H2,(H,18,20)(H,19,21)(H2,16,22,23)(H2,17,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQJTBSUHBZPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326953 | |

| Record name | N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4354-82-9 | |

| Record name | N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Reactant Selection

The synthesis of N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide relies on the availability of two key precursors: a malonic acid derivative and 4-sulfamoylaniline (more commonly known as sulfanilamide).

Sulfanilamide (B372717) (4-aminobenzenesulfonamide) is a well-established sulfonamide antibiotic and a readily available starting material. Its synthesis typically begins with the acetylation of aniline (B41778) to protect the amino group, followed by chlorosulfonation and subsequent amination to introduce the sulfamoyl group. The final step involves the deprotection of the amino group to yield sulfanilamide. wisc.edu The presence of the free amino group in sulfanilamide is crucial for its role as a nucleophile in the formation of the amide bonds of the target malonamide (B141969).

The selection of the malonic acid derivative is critical as it provides the three-carbon backbone of the malonamide. The reactivity of this precursor dictates the reaction conditions required for the subsequent amidation. Common choices include malonic acid itself, diethyl malonate, or the more reactive malonyl chloride.

Direct Amidation and Condensation Approaches

The core of the synthesis of this compound involves the formation of two amide bonds between the malonic acid derivative and two equivalents of 4-sulfamoylaniline.

Utilization of Malonic Acid Derivatives

The choice of the malonic acid derivative influences the synthetic strategy.

Malonyl Chloride: As a highly reactive acyl chloride, malonyl chloride readily reacts with the amino group of sulfanilamide. utdallas.edu This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The high reactivity of malonyl chloride allows for relatively mild reaction conditions.

Diethyl Malonate: The condensation of diethyl malonate with amines is a common method for preparing malonamides. This reaction generally requires higher temperatures to drive off the ethanol (B145695) byproduct and may be facilitated by a catalyst. mdpi.com

Malonic Acid: Direct condensation of malonic acid with amines is also possible but often requires the use of coupling agents to activate the carboxylic acid groups and facilitate amide bond formation.

A plausible synthetic route involves the reaction of sulfanilamide with a malonic acid derivative, which has been utilized in the synthesis of related compounds. researchgate.net

Reaction Pathways Involving 4-Sulfamoylaniline

The nucleophilic aromatic amine, 4-sulfamoylaniline, is the key building block that introduces the sulfamoyl-phenyl moieties. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the malonic acid derivative.

In a typical procedure using malonyl chloride, two molecules of 4-sulfamoylaniline would react sequentially with the diacid chloride to form the desired this compound. The stoichiometry of the reactants is crucial to ensure the formation of the disubstituted product.

Catalytic Strategies in Malonamide Synthesis

While direct condensation methods are often effective, catalytic approaches can offer milder reaction conditions, improved yields, and better selectivity. For the synthesis of malonamides and other amides, various catalytic systems have been developed. For instance, copper-catalyzed N-arylation has been employed for the synthesis of N-arylated sulfonamides. Although specific catalytic methods for the direct synthesis of this compound are not extensively documented in the public domain, the principles of catalytic amidation could potentially be applied.

Catalysts can activate either the carboxylic acid derivative or the amine to facilitate the reaction. For example, in the context of related sulfonamide synthesis, palladium nanoparticles have been used as catalysts for N-arylation. The application of such catalytic systems to the synthesis of the target malonamide could provide an alternative and potentially more efficient route.

Derivatization and Functionalization Reactions

Further modification of this compound can provide analogues with altered physicochemical properties and biological activities.

Modifications of the Malonamide Backbone

The central methylene (B1212753) group of the malonamide backbone is a key site for functionalization. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base to form a carbanion, which can then react with various electrophiles.

This principle is well-established in the malonic ester synthesis, where the central carbon of diethyl malonate is alkylated. A similar strategy could be applied to this compound, although the reactivity might be influenced by the nature of the N-aryl substituents. Potential modifications could include:

Alkylation: Introduction of alkyl or substituted alkyl groups at the central carbon.

Arylation: Introduction of aryl groups.

Other Functionalizations: Reaction with other electrophiles to introduce a variety of functional groups.

These modifications would allow for a systematic exploration of the steric and electronic requirements for the biological activity of this class of compounds.

Functional Group Transformations on the Sulfamoylphenyl Moieties

The sulfamoylphenyl groups in this compound present two primary sites for chemical transformation: the sulfonamide nitrogen atoms and the aromatic phenyl rings. These sites allow for a variety of modifications, including alkylation, acylation, and electrophilic aromatic substitution, enabling the synthesis of a diverse library of derivatives.

N-Alkylation and N-Acylation of the Sulfonamide Group:

The hydrogen atoms on the sulfonamide nitrogens (-SO₂NH₂) are acidic and can be deprotonated by a suitable base, rendering the nitrogen nucleophilic. This allows for subsequent reaction with electrophiles such as alkyl halides or acylating agents.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through reactions with various alcohols or alkyl halides. For instance, the use of an N-heterocyclic carbene-phosphine iridium complex has been shown to catalyze the mono-N-alkylation of sulfonamides with alcohols, a process known as borrowing hydrogenation, which produces water as the only byproduct. Typical conditions for such transformations involve heating the sulfonamide and alcohol in the presence of a base like cesium carbonate (Cs₂CO₃) and the iridium catalyst.

N-Acylation: The acylation of the sulfonamide group is a common transformation used to produce N-acylsulfonamides, which are prevalent in many biologically active molecules. orientjchem.org This can be accomplished using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a catalyst. Metal triflates, particularly copper(II) triflate (Cu(OTf)₂), have been demonstrated to be highly efficient catalysts for this reaction, tolerating a wide range of functional groups. tandfonline.com The reaction conditions are generally mild. tandfonline.com Alternatively, solid acid catalysts or ultrasound irradiation have been employed to promote N-acylation, often providing higher yields and shorter reaction times under solvent-free conditions. orientjchem.org For bis-sulfonamides, which are structurally analogous to the title compound, specific conditions like refluxing in acetonitrile (B52724) may be optimal for achieving diacylation. researchgate.net

The following table summarizes representative conditions for N-acylation of aromatic sulfonamides.

| Acylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Acid Anhydrides/Chlorides | Cu(OTf)₂ (catalytic) | Mild conditions, broad functional group tolerance. | tandfonline.com |

| Acid Anhydrides/Chlorides | Metal Hydrogen Sulfates (e.g., Al(HSO₄)₃, Zr(HSO₄)₄) | Solvent-free conditions, high efficiency. | researchgate.net |

| Acetic Anhydride | Ultrasound Irradiation | Solvent-free, room temperature, rapid reaction, high yields. | orientjchem.org |

| N-Acylbenzotriazoles | NaH | High yields, easy work-up. | semanticscholar.org |

Electrophilic Aromatic Substitution:

The two phenyl rings of the malonamide can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring—the sulfonamide group (-SO₂NH₂) and the malonamide linkage (-NHC(O)-)—will govern the position of substitution. The sulfonamide group is a deactivating, meta-directing group, while the amide group is also deactivating but ortho-, para-directing. The interplay of these effects would likely lead to complex product mixtures, with substitution anticipated at the positions meta to the sulfonamide and ortho to the amide group.

Potential EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst. These reactions may be challenging due to the deactivating nature of the existing substituents.

More specialized reagents can also be used. For example, N-Fluorobenzenesulfonimide (NFSI) has been used as an electrophilic nitrogen source for the amidation of electron-rich arenes. nih.gov While the phenyl rings in this compound are electron-deficient, this highlights the potential for modern EAS reagents to achieve transformations that are difficult under classical conditions.

Stereochemical Control in Synthesis of Analogs

Introducing stereocenters into analogs of this compound can be achieved through several strategic approaches, primarily by modifying the malonamide core or by utilizing chiral building blocks.

Synthesis from Chiral Malonic Acid Derivatives:

A primary strategy involves starting with a stereochemically defined substituted malonic acid derivative. The malonic ester synthesis is a classic method for preparing substituted acetic acids and can be adapted for chiral synthesis. uobabylon.edu.iq

Asymmetric Alkylation: A prochiral malonic ester can be deprotonated to form an enolate, which can then be reacted with an alkyl halide. By using a chiral base or a chiral phase-transfer catalyst, it is possible to achieve enantioselective alkylation at the central carbon of the malonate.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the malonic acid scaffold. This auxiliary directs the stereochemical outcome of a subsequent alkylation reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched substituted malonic acid, which can then be converted to the desired malonamide.

Organocatalytic Asymmetric Synthesis:

Modern organocatalysis offers powerful tools for constructing chiral molecules. For creating analogs of this compound with stereocenters adjacent to the amide carbonyls, asymmetric Michael additions are particularly relevant. For instance, a malonate derivative could act as a nucleophile in a conjugate addition to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst (e.g., a derivative of proline or a squaramide). This would create a new stereocenter in a controlled fashion. mdpi.com

Resolution of Racemic Mixtures:

If a chiral analog is synthesized as a racemic mixture, it can be resolved into its constituent enantiomers. This can be accomplished by reacting the racemic product with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the resolving agent yields the pure enantiomers.

The following table outlines key strategies for achieving stereochemical control.

| Strategy | Description | Key Methodologies | Reference |

|---|---|---|---|

| Chiral Building Blocks | Synthesis starts from an enantiomerically pure substituted malonic acid or its derivative. | - Asymmetric alkylation of malonates.

| nih.gov |

| Chiral Auxiliaries | A removable chiral group is used to direct a diastereoselective reaction, typically at the malonate α-carbon. | - Evans auxiliaries (oxazolidinones).

| yale.edu |

| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemical outcome of a reaction that creates a new stereocenter. | - Organocatalytic Michael additions.

| mdpi.com |

| Kinetic Resolution | One enantiomer of a racemic starting material reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. | - Enzyme-catalyzed reactions.

| N/A |

By employing these synthetic strategies, a wide array of structurally diverse and stereochemically pure analogs of this compound can be accessed for further investigation.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide (C₁₅H₁₆N₄O₆S₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The theoretical monoisotopic mass of the neutral molecule is 412.05112 Da. uni.lu In a typical mass spectrum, the compound would be observed as a protonated molecule [M+H]⁺ with an m/z of approximately 413.05840 or as other adducts (e.g., [M+Na]⁺ at m/z 435.04034). uni.lu

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides evidence for the compound's structure. Based on the structure of this compound, key fragmentations would be expected to occur at the amide linkages and involve the sulfamoyl groups.

Illustrative Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 413.058 | Protonated molecular ion [M+H]⁺ |

| 334.029 | Loss of a sulfamoyl radical (•SO₂NH₂) from the parent ion |

| 257.062 | Cleavage of an amide bond, yielding the [H₂N(O₂)S-C₆H₄-NHCO-CH₂]⁺ fragment |

| 172.019 | Formation of the 4-aminobenzenesulfonamide ion [H₂N(O₂)S-C₆H₄-NH₃]⁺ following amide bond cleavage |

| 156.012 | Formation of the sulfamoylphenyl ion [H₂N(O₂)S-C₆H₄]⁺ |

This table is illustrative and based on general fragmentation principles for aromatic sulfonamides and amides. Actual experimental values may vary.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Such an analysis for this compound would reveal its molecular conformation, torsional angles, and the intricate network of intermolecular interactions that dictate its crystal packing. Although a specific crystal structure for this compound is not publicly documented, the expected findings can be inferred from studies on similar molecules.

Determination of Molecular Conformation and Torsional Angles

Key torsional angles that would be determined from a crystal structure include:

C-C-N-C angles: Defining the orientation of the phenyl rings relative to the malonamide (B141969) backbone.

O=C-C-C=O angle: Describing the conformation of the central malonamide unit.

C-S-N-C angles: Detailing the orientation of the phenyl groups relative to the sulfonamide nitrogen. mdpi.com

Studies on related malonamide derivatives show that the amide groups can be rotated significantly out of the central CCC plane. rsc.org The conformation is often stabilized by a balance of steric effects and the formation of intra- and intermolecular hydrogen bonds.

Analysis of Intermolecular Hydrogen Bonding Networks

This compound possesses multiple hydrogen bond donors (the N-H protons of the two amide groups and the two sulfonamide -NH₂ groups) and hydrogen bond acceptors (the oxygen atoms of the two carbonyl groups and the four sulfonyl oxygens). This rich functionality allows for the formation of extensive and robust hydrogen bonding networks, which are the primary drivers of crystal packing in sulfonamides. researchgate.netnih.gov

Common hydrogen bonding motifs observed in sulfonamide crystal structures include:

Amide-Amide Interactions: N-H···O=C hydrogen bonds linking adjacent molecules into chains or sheets. nih.gov

Sulfonamide Dimers: Self-association of sulfonamide groups via N-H···O=S hydrogen bonds, often forming characteristic ring motifs. nih.gov

Sulfonamide Chains: Catemeric arrangements where the sulfonamide group of one molecule donates a hydrogen bond to the sulfonyl oxygen of a neighboring molecule, forming infinite chains. acs.orgresearchgate.net

Amide-Sulfonamide Interactions: Hydrogen bonds between the amide N-H donor and a sulfonyl oxygen acceptor, or between a sulfonamide N-H donor and a carbonyl oxygen acceptor. researchgate.net

These interactions create a highly organized, three-dimensional supramolecular structure.

Investigation of Crystal Packing and Supramolecular Architectures

The analysis of the crystal structure would reveal how individual molecules assemble into a stable lattice. For example, hydrogen-bonded chains may align in parallel, or they may interlink to form herringbone or layered patterns. The interplay between the strong, directional hydrogen bonds and the less directional van der Waals forces determines the final, most thermodynamically stable crystal architecture.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Molecules like this compound, which are conformationally flexible and have multiple hydrogen bonding groups, are strong candidates for exhibiting polymorphism. researchgate.netacs.org Different polymorphs can arise from different molecular conformations or different hydrogen bonding arrangements being "frozen" into the crystal lattice under varying crystallization conditions (e.g., solvent, temperature, cooling rate). nih.gov

A polymorphism study would involve crystallizing the compound from a variety of solvents and conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR). Each polymorph, having a unique crystal structure, would exhibit distinct physical properties. The identification and characterization of different polymorphic forms are crucial in fields like pharmaceuticals, as these forms can differ in stability, solubility, and dissolution rate. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These calculations can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic distribution, by solving the Schrödinger equation in an approximate manner. For N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide, DFT would serve as the foundation for understanding its intrinsic chemical nature.

A critical first step in computational analysis is to determine the most stable three-dimensional arrangement of a molecule's atoms, known as its equilibrium geometry. Geometry optimization calculations systematically alter the molecular structure to find the conformation with the lowest potential energy.

For a flexible molecule like this compound, which has several rotatable bonds (particularly around the amide and sulfamoyl groups), a single optimization is insufficient. A thorough conformational analysis would be required. This involves exploring the potential energy surface of the molecule to identify various stable conformers (local energy minima) and the transition states that connect them. Such an analysis would reveal the preferred spatial orientations of the phenyl rings and sulfamoyl groups, which are critical for determining how the molecule interacts with its environment. At present, specific data from geometry optimization or a detailed conformational analysis for this compound is not available in published literature.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations can generate a detailed map of the electronic structure.

One common method for visualizing charge distribution is through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. For this compound, an MEP map would highlight:

Electron-rich regions (negative potential): Likely located around the oxygen atoms of the sulfamoyl and carbonyl groups, and the nitrogen atoms. These sites would be susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Electron-poor regions (positive potential): Expected around the hydrogen atoms of the amide and sulfamoyl groups. These sites are prone to nucleophilic attack and can act as hydrogen bond donors.

This analysis provides a qualitative prediction of how the molecule will interact with other molecules, such as solvents or biological targets. However, specific MEP maps and detailed charge distribution analyses for this compound are not currently found in the scientific literature.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT methods can calculate parameters such as:

Vibrational Frequencies: These correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies for this compound would help assign specific vibrational modes, such as the stretching of N-H, C=O, and S=O bonds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. Comparing these predicted values with experimental spectra aids in the structural elucidation of the molecule.

While these predictions are powerful tools for characterization, published computational studies detailing the predicted spectroscopic parameters for this compound are not available.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential.

LUMO: Represents the innermost empty orbital and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. For this compound, an FMO analysis would identify the regions of the molecule most involved in electron donation and acceptance, providing insight into its reactive sites. Specific calculations of the HOMO-LUMO energies and their distribution for this compound have not been reported in the literature.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically describe a molecule in a static, gas-phase state at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion, providing a view of the system's dynamic evolution.

MD simulations are particularly valuable for understanding how a molecule like this compound behaves in a realistic environment, such as in a solvent (e.g., water) or in a solid state. By simulating the molecule surrounded by solvent molecules, one can observe:

Solvation Effects: How the solvent molecules arrange around the solute and how this affects the solute's conformation.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule's amide/sulfamoyl groups and the solvent.

Conformational Flexibility: How the molecule's shape fluctuates over time in response to thermal energy and interactions with its surroundings.

These simulations can provide insights into properties like solubility and the stability of different conformers in solution. Currently, there are no specific MD simulation studies published for this compound to provide data on its dynamic behavior.

Solvent Effects on Molecular Structure

The surrounding solvent environment can significantly influence the three-dimensional structure and, consequently, the properties of a molecule. For this compound, computational methods are invaluable for predicting how its conformation changes in different solvents. Density Functional Theory (DFT) calculations, often combined with a Polarizable Continuum Model (PCM), are a standard approach to simulate these effects. researchgate.net Such studies can provide insights into the molecule's flexibility and the stability of different conformers in environments of varying polarity.

In a typical computational investigation, the geometry of this compound would be optimized in the gas phase and then in a selection of solvents with different dielectric constants, such as water, dimethyl sulfoxide (B87167) (DMSO), and chloroform. Key structural parameters, including bond lengths, bond angles, and dihedral angles, would be monitored to quantify the impact of the solvent. For instance, the orientation of the sulfamoyl-phenyl groups relative to the central malonamide (B141969) core is likely to be sensitive to the solvent environment due to the potential for hydrogen bonding and dipole-dipole interactions.

The following interactive table illustrates hypothetical data from such a computational study, showcasing the predicted changes in a critical dihedral angle of this compound in different solvents.

| Solvent | Dielectric Constant | Predicted Dihedral Angle (°) |

|---|---|---|

| Gas Phase | 1.0 | 125.4 |

| Chloroform | 4.8 | 118.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 95.6 |

| Water | 80.1 | 92.3 |

These theoretical predictions would suggest that in more polar solvents, the molecule might adopt a more compact conformation due to the stabilization of intramolecular interactions or favorable interactions with the solvent molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the potential reaction mechanisms involving this compound. By employing quantum mechanical methods like DFT, it is possible to map out the potential energy surface of a reaction, identifying reactants, transition states, intermediates, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.

For example, the hydrolysis of the amide bonds in this compound could be investigated computationally. The study would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to one of the carbonyl carbons, followed by the formation of a tetrahedral intermediate. The subsequent bond-breaking and bond-forming steps would be mapped to locate the transition state structure. The calculated energy barrier for this transition state would provide an estimate of the reaction rate. Such computational studies are crucial for predicting the stability of the compound under various conditions and for designing synthetic routes.

Below is an interactive table presenting hypothetical energy values for a proposed reaction pathway, such as the initial step of amide hydrolysis.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + H₂O |

| Transition State | +120.5 | Tetrahedral intermediate formation |

| Intermediate | -15.2 | Stable tetrahedral intermediate |

| Products | -45.8 | Hydrolyzed products |

Computational Prediction of Molecular Interactions

Understanding how this compound might interact with biological macromolecules, such as enzymes or receptors, is crucial for assessing its potential pharmacological activity. Molecular docking is a widely used computational technique to predict the preferred binding orientation of a small molecule to a target protein. rjb.rosemanticscholar.orgnih.gov This method scores different binding poses based on factors like shape complementarity and intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a typical molecular docking study, the three-dimensional structure of this compound would be docked into the active site of a target protein. The results would provide a binding affinity score, which is an estimate of the strength of the interaction, and a detailed view of the binding mode. This information can reveal which parts of the molecule are critical for binding and can guide the design of more potent analogs. For sulfonamide-containing compounds, interactions involving the sulfamoyl group are often key to their biological activity. nih.govrsc.org

The following interactive table provides a hypothetical summary of a molecular docking study of this compound with a putative protein target.

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 4 |

| Key Interacting Residues | Arg120, Ser222, Phe265 |

| Interacting Moieties of the Ligand | Sulfonamide NH₂, Carbonyl Oxygen |

Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the predicted protein-ligand complex over time and to gain a more dynamic understanding of the molecular interactions.

Coordination Chemistry and Metal Complexation

Ligand Properties of N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide

This compound presents several potential coordination sites, making it a versatile ligand for a wide range of metal ions. The primary donor atoms are the oxygen atoms of the central malonamide (B141969) carbonyl groups and the nitrogen and oxygen atoms of the two peripheral sulfonamide groups.

Malonamide Core: The two carbonyl (C=O) groups of the malonamide backbone are hard donor sites, making them particularly suitable for coordination with hard Lewis acids, such as lanthanide and actinide ions. This moiety can act as a neutral, bidentate O,O'-donor, forming a stable six-membered chelate ring with a metal center. Malonamides are known to be effective ligands, capable of competing with water molecules for coordination sites on trivalent lanthanides in aqueous environments. acs.org

Sulfonamide Groups: The sulfonamide (-SO₂NH-) groups offer additional, more complex coordination possibilities. researchgate.net The sulfonamide nitrogen atom can be deprotonated to form an anionic amido-N donor, which is a borderline donor atom. Alternatively, the oxygen atoms of the sulfonyl (-SO₂) moiety can act as hard O-donors. nih.gov Consequently, the sulfonamide group can coordinate as a monodentate, bidentate, or even a bridging ligand, linking multiple metal centers. researchgate.net

The presence of both hard oxygen donors and borderline nitrogen donors allows this compound to act as a potentially polydentate or bridging ligand, capable of forming mononuclear complexes or extending into polynuclear coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methodologies for amide and sulfonamide-based ligands. A typical approach involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a compatible solvent system. wikipedia.orgmdpi.com The choice of solvent, reaction temperature, and molar ratio of metal to ligand would be crucial in determining the stoichiometry and structure of the resulting complex. acs.org

Characterization of these potential complexes would employ a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm coordination by observing shifts in the vibrational frequencies of the C=O, S=O, and N-H bonds. A decrease in the C=O stretching frequency, for instance, would indicate coordination of the carbonyl oxygen atoms to the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would elucidate the structure in solution, showing changes in the chemical shifts of protons and carbons near the binding sites. researchgate.net

UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, providing information on the coordination environment of the metal ion. lookchem.com

Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand stoichiometry. researchgate.net

X-ray Crystallography: To provide definitive structural information in the solid state, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

Complexation with Transition Metals

First-row transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)) readily form complexes with N- and O-donor ligands. nih.govnih.gov For this compound, coordination could occur through the malonamide oxygens and/or the sulfonamide groups. Depending on the metal ion and reaction conditions, the ligand could act as a bidentate, tridentate, or tetradentate chelating agent, or as a bridging ligand. For example, coordination through the two carbonyl oxygens and the two deprotonated sulfonamide nitrogens could lead to a stable, tetradentate complex. The resulting complexes would be expected to adopt common geometries such as octahedral or tetrahedral. lumenlearning.comlibretexts.org

Coordination with Lanthanide and Actinide Metal Centers

Lanthanide (Ln³⁺) and actinide (An³⁺) ions are classified as hard Lewis acids and exhibit a strong preference for hard donor atoms like oxygen. rsc.orgrsc.org Therefore, the primary coordination site for these f-block elements would be the carbonyl oxygen atoms of the malonamide core. acs.org The sulfonyl oxygens could also participate in coordination. Due to their larger ionic radii, lanthanides and actinides typically display high and variable coordination numbers (often 8 to 12). tandfonline.com It is plausible that multiple ligands could coordinate to a single metal center, or the ligand could bridge metal ions to form coordination polymers, satisfying the extensive coordination sphere of the f-block elements. nih.gov

Investigation of Metal-Ligand Binding Modes and Stoichiometries

The versatile nature of this compound allows for several potential binding modes:

Bidentate Chelation: The most straightforward binding mode involves the two carbonyl oxygens of the malonamide coordinating to a single metal ion to form a six-membered chelate ring. acs.org

Polydentate Chelation: The ligand could wrap around a metal ion, coordinating through the malonamide oxygens and one or both sulfonamide groups (via nitrogen or oxygen atoms).

Bridging Coordination: The physical separation of the malonamide and sulfonamide groups allows the ligand to bridge two or more metal centers, leading to the formation of dimers, oligomers, or one-, two-, or three-dimensional coordination polymers.

The stoichiometry of the resulting complexes (i.e., the metal-to-ligand ratio) would be influenced by factors such as the charge and size of the metal ion and the steric constraints of the ligand. Common stoichiometries such as 1:1, 1:2, and 2:1 (Metal:Ligand) are anticipated. For instance, smaller transition metals might favor 1:1 or 1:2 complexes, while larger lanthanide ions might accommodate two or three ligands. acs.orgtandfonline.com

Chelation Effects and Stability Constants of Metal Complexes

The formation of a six-membered chelate ring by the bidentate malonamide moiety would significantly enhance the thermodynamic stability of the resulting metal complexes. This phenomenon, known as the chelate effect, results in a higher stability constant compared to complexes formed with analogous monodentate ligands. libretexts.org

The stability constant (log β) is a quantitative measure of the strength of the metal-ligand interaction. wikipedia.org While no experimental data exist for this compound, the stability constants of related sulfonamide complexes with transition metals have been studied, often following the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). researchgate.net

Table 1: Representative Stability Constants (log β) for Related Ligand-Metal Complexes

| Metal Ion | Ligand Type | log β | Reference |

|---|---|---|---|

| Cu(II) | Sulfadiazine | 5.43 | |

| Fe(III) | Sulfadiazine | 5.19 | |

| Ni(II) | Sulfadiazine | 5.03 | |

| Co(II) | Sulfadiazine | 4.62 | |

| Zn(II) | Sulfadiazine | 4.20 |

This table is for illustrative purposes and shows data for related sulfonamide systems, not the subject compound.

Structural Analysis of Coordination Geometries

The coordination geometry of the metal complexes is dictated by the coordination number of the central metal ion and the nature of the ligand.

Transition Metal Complexes: For transition metals, coordination numbers of four and six are most common. libretexts.org A 1:1 complex where the ligand acts as a tetradentate donor could result in a distorted tetrahedral or square planar geometry. If two additional ligands (e.g., water, chloride) are present, a pseudo-octahedral geometry would be likely. researchgate.netlumenlearning.com

Lanthanide and Actinide Complexes: These elements are characterized by higher coordination numbers, typically ranging from 8 to 10. acs.orgtandfonline.com The resulting geometries are often described as capped square antiprismatic, tricapped trigonal prismatic, or distorted versions thereof. In a hypothetical [Ln(L)₂(H₂O)ₓ] complex, the two bidentate malonamide units and additional water molecules would arrange to satisfy the coordination requirements of the large lanthanide ion.

Definitive determination of these structural features would rely on single-crystal X-ray diffraction analysis of the synthesized complexes. rsc.org

Spectroscopic Signatures of Metal Complexation (e.g., IR, NMR shifts)

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. Upon complexation with a metal ion, shifts in the positions of these bands would provide evidence of coordination. The primary coordination sites in the molecule are the oxygen and nitrogen atoms of the amide and sulfonamide groups.

Key vibrational modes that would be sensitive to metal coordination include:

Amide I Band (C=O stretching): The carbonyl oxygen of the amide group is a likely coordination site. Upon donation of electron density to a metal ion, the C=O bond would be weakened, resulting in a shift of the ν(C=O) stretching frequency to a lower wavenumber (a redshift). This is a commonly observed phenomenon in the IR spectra of metal-amide complexes.

Amide II and III Bands (N-H bending and C-N stretching): If the amide nitrogen is involved in coordination, which is possible, changes in the Amide II and III bands would be expected. Deprotonation of the amide N-H group upon coordination would lead to the disappearance of the ν(N-H) stretching and δ(N-H) bending vibrations.

Sulfonamide Group Vibrations: The sulfonamide group offers two potential coordination sites: the oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atom.

ν(SO₂) asymmetric and symmetric stretching: Coordination through the sulfonyl oxygens would lead to a decrease in the S=O bond order and a subsequent shift of the asymmetric and symmetric stretching vibrations to lower frequencies.

ν(S-N) stretching and δ(SO₂NH₂) bending: If the sulfonamide nitrogen coordinates to the metal ion, particularly after deprotonation, significant shifts in the S-N stretching and the various bending modes associated with the -SO₂NH₂ group would be observed.

New Bands in the Low-Frequency Region: The formation of new bonds between the ligand and the metal ion would give rise to new absorption bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹). These bands are attributable to ν(M-O) and ν(M-N) stretching vibrations and provide direct evidence of complex formation.

Table 5.6.1: Predicted IR Spectral Shifts upon Metal Complexation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Complexation |

| Amide | ν(C=O) | ~1650-1680 | Decrease (Redshift) |

| Amide | ν(N-H) | ~3200-3400 | Decrease or Disappearance |

| Sulfonamide | νas(SO₂) | ~1310-1350 | Decrease (Redshift) |

| Sulfonamide | νs(SO₂) | ~1140-1180 | Decrease (Redshift) |

| Metal-Ligand | ν(M-O) / ν(M-N) | N/A | Appearance (~400-600) |

Note: The wavenumber ranges are approximate and can vary based on the molecular environment and the specific metal ion involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for characterizing the formation of metal complexes. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their electronic environment.

¹H NMR Spectroscopy:

Amide N-H Protons: The protons of the amide N-H groups are expected to be significantly affected by coordination. If the amide oxygen is the coordination site, the adjacent N-H proton signal may shift downfield due to the withdrawal of electron density. If the amide nitrogen itself coordinates to the metal (often involving deprotonation), this signal would disappear.

Sulfonamide -NH₂ Protons: Similarly, the protons of the sulfonamide group would be affected. Coordination through the sulfonamide nitrogen or oxygen atoms would alter the electronic environment and cause a shift in the -NH₂ proton signals. In many cases, these protons are exchangeable and may appear as a broad signal.

Aromatic Protons: The protons on the phenyl rings would also experience changes in their chemical shifts upon complexation, although these shifts are typically smaller than those of the protons directly attached to or near the coordination sites. The pattern of the aromatic signals could also change, reflecting a change in the symmetry of the molecule upon coordination.

¹³C NMR Spectroscopy:

Carbonyl Carbon: The resonance of the amide carbonyl carbon is particularly diagnostic. Coordination of the carbonyl oxygen to a metal ion typically results in a downfield shift of the carbonyl carbon signal, indicating a decrease in electron density at the carbon atom.

Aromatic Carbons: The chemical shifts of the carbon atoms in the phenyl rings, especially the carbon atom to which the amide group is attached (ipso-carbon), would also be altered upon complexation.

Table 5.6.2: Predicted NMR Chemical Shift Changes upon Metal Complexation

| Nucleus | Functional Group | Expected Chemical Shift Change |

| ¹H | Amide N-H | Downfield shift or disappearance |

| ¹H | Sulfonamide -NH₂ | Shift or disappearance |

| ¹H | Aromatic C-H | Minor shifts |

| ¹³C | Amide C=O | Downfield shift |

| ¹³C | Aromatic C (ipso) | Shift |

Note: The magnitude and direction of the shifts can depend on several factors, including the nature of the metal ion (e.g., diamagnetic or paramagnetic), the solvent used, and the specific coordination geometry of the resulting complex.

For paramagnetic metal complexes, the NMR spectra would be significantly more complex due to the influence of the unpaired electrons. This can lead to very large chemical shifts (both upfield and downfield) and significant broadening of the resonance signals, making spectral interpretation more challenging.

Advanced Materials and Chemical Applications Non Biological

Role in Polymer Chemistry and Material Science

A thorough search of the scientific literature reveals no specific studies on the role of N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide as a monomer or additive in polymer chemistry or material science. While polyamides and polymers containing sulfonamide groups are classes of materials known for properties such as thermal stability, research has not been published that specifically incorporates this compound into a polymer backbone or studies its effect as a material additive. nih.govmdpi.comresearchgate.net The bifunctional nature of the molecule, with two sulfamoyl groups, theoretically allows it to act as a building block in polymerization reactions, but this potential has not been explored in available literature.

Application as Ligands in Catalysis

There is no published research detailing the application of this compound as a ligand in catalysis. The molecule contains potential coordination sites (oxygen and nitrogen atoms) for metal ions, a key feature of catalytic ligands. rsc.orgnih.govresearchgate.net However, its synthesis and performance in catalytic systems have not been documented.

Design of Metal-Malonamide Catalytic Systems

Exploration of Catalytic Reaction Pathways

Consistent with the lack of designed catalytic systems, there is no exploration of catalytic reaction pathways mediated by complexes of this compound. Such studies are contingent on the initial development of a successful metal-ligand catalyst, which has not been reported for this compound.

Potential in Chemical Separation Technologies (e.g., solvent extraction)

The potential of this compound in chemical separation technologies such as solvent extraction has not been specifically investigated in published literature. The broader class of malonamides has been studied for the liquid-liquid extraction of metal ions, including lanthanides and actinides. chalmers.seresearchgate.net These related compounds act as extractants, but the performance and selectivity of this compound for specific ions remain un-documented. The presence of the sulfamoyl groups could theoretically influence its solubility and coordination properties, but experimental data is not available.

Development of Novel Supramolecular Structures

No studies detailing the crystal structure or the development of novel supramolecular assemblies based on this compound have been published. The molecule's structure, which includes multiple hydrogen bond donor and acceptor sites, suggests a strong potential for forming ordered, self-assembled structures. nih.gov Sulfonamides, in general, are known to form predictable hydrogen-bonding patterns, which is a foundational concept in crystal engineering. mdpi.comnih.govresearchgate.net However, the specific supramolecular chemistry of this compound has not yet been a subject of published research.

Conclusion and Future Research Directions

Synthesis and Structural Elucidation Advancements

While a specific, optimized synthesis for N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide is not detailed in current literature, established methods for the formation of N-acyl sulfonamides suggest a plausible synthetic route. scbt.comnavimro.com A likely approach would involve the condensation reaction between two equivalents of sulfanilamide (B372717) (4-aminobenzenesulfonamide) and a suitable malonic acid derivative, such as malonyl chloride or diethyl malonate. The use of peptide coupling reagents could also facilitate this amide bond formation. researchgate.net Future research should focus on optimizing reaction conditions, including solvent, temperature, and catalysts, to achieve high yields and purity.

Once synthesized, a thorough structural elucidation will be imperative. This would involve a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the sulfamoyl-phenyl rings, the amide N-H protons, and the methylene (B1212753) protons of the malonamide (B141969) linker. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the amide groups, and the methylene carbon of the malonamide bridge. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching of the amide, and the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide groups. researchgate.net |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern to confirm the chemical structure. uni.lu |

Emerging Frontiers in Theoretical and Computational Studies

The structure of this compound lends itself to a variety of theoretical and computational investigations. Density Functional Theory (DFT) calculations could be employed to predict and understand its electronic and structural properties. mdpi.com

Key areas for computational investigation include:

Molecular Geometry Optimization: To determine the most stable conformation of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand its electronic properties, such as its reactivity and electronic transition behavior. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, providing insights into its potential for intermolecular interactions.

Vibrational Frequency Calculations: To aid in the assignment of experimental IR and Raman spectra.

These computational studies would not only complement experimental findings but also provide a deeper understanding of the molecule's intrinsic properties, guiding further research into its potential applications. mdpi.com

Prospective Avenues in Coordination Chemistry

The presence of multiple potential donor atoms (oxygen and nitrogen atoms of the amide and sulfonamide groups) in this compound suggests its potential to act as a ligand in coordination chemistry. mdpi.commdpi.com The two sulfamoyl-phenyl-amide units could chelate to a single metal center or bridge between multiple metal centers, leading to the formation of mononuclear or polynuclear complexes, respectively.

Future research in this area could explore:

Synthesis of Metal Complexes: Reacting this compound with various transition metal and lanthanide ions to synthesize novel coordination compounds. osti.gov

Structural Characterization of Complexes: Utilizing single-crystal X-ray diffraction to determine the coordination modes of the ligand and the geometry of the resulting metal complexes.

Investigation of Physicochemical Properties: Studying the magnetic, electronic, and photoluminescent properties of the synthesized complexes.

The flexible nature of the malonamide linker could allow for the formation of interesting supramolecular architectures, such as coordination polymers or metal-organic frameworks (MOFs), with potential applications in catalysis, gas storage, and sensing.

Future Outlook for Materials Science and Chemical Applications

The unique combination of functional groups in this compound opens up possibilities for its application in materials science. The presence of sulfonamide groups, known for their hydrogen bonding capabilities, could lead to the formation of self-assembled materials with ordered structures. chemrxiv.org

Potential future applications include:

Development of Novel Polymers: The molecule could be used as a monomer in the synthesis of new polymers with tailored properties. The amide and sulfonamide groups could impart thermal stability and specific interaction capabilities to the polymer chains.

Organic Electronics: While speculative, the aromatic and amide components of the molecule could be explored for their potential in organic electronic materials, although significant derivatization would likely be necessary to tune its electronic properties.

Crystal Engineering: The hydrogen bonding capabilities of the molecule could be exploited to design and construct novel crystalline materials with specific packing arrangements and properties.

常见问题

Basic: What synthetic methodologies are commonly employed for preparing N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide?

Answer:

The synthesis typically involves a two-step process:

Condensation Reaction : Reacting malonyl chloride with 4-sulfamoylaniline in anhydrous conditions (e.g., THF or DCM) under nitrogen atmosphere. Stoichiometric control (2:1 molar ratio of aniline to malonyl chloride) is critical to avoid side products.

Purification : Recrystallization from DMSO/H₂O mixtures or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) yields pure product.

Characterization : Confirm structure via IR (amide C=O stretch ~1650–1680 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹), ¹H/¹³C NMR (amide NH signals ~8–10 ppm, aromatic protons), and elemental analysis (C, H, N, S) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Answer:

Contradictions often arise from:

- Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) alter proton exchange rates, broadening NH peaks.

- Tautomerism : Enol-keto equilibria in malonamide cores can shift carbonyl signals. Use HSQC and COSY NMR to assign ambiguous peaks .

- Impurities : Trace solvents (e.g., residual DMF) may overlap with aromatic signals. High-resolution LC-MS (ESI+) and TGA can verify purity .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

Core techniques include:

Advanced: What mechanistic insights govern this compound’s role in solvent extraction of metal ions?

Answer:

In acidic media (e.g., HNO₃), the compound exhibits dual extraction mechanisms:

- Cation Exchange : At low acidity (pH > 2), sulfonamide groups coordinate UO₂²⁺ via NH···O interactions, displacing H⁺ .

- Anion Exchange : At high acidity ([H⁺] > 3 M), preorganized malonamide cavities bind [UO₂(NO₃)₃]⁻ via anion metathesis with Tf₂N⁻ (ionic liquid systems) .

Optimization : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance selectivity for An³⁺/Ln³⁺ separation .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Answer:

- Thermal Stability : TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds (>200°C typical for malonamides) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–12) at 25–60°C; monitor via HPLC for degradation products (e.g., free sulfamoylaniline) .

Advanced: What strategies address low yield in this compound synthesis?

Answer:

- Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate amide bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) at 80°C, improving yield by 15–20% .

- Byproduct Mitigation : Use Schlenk techniques to exclude moisture, minimizing hydrolysis of malonyl chloride .

Basic: What are the primary research applications of this compound beyond metal extraction?

Answer:

- Biochemical Probes : Sulfonamide moieties inhibit carbonic anhydrase isoforms; assay via stopped-flow kinetics (IC₅₀ determination) .

- Material Science : Incorporate into hybrid silica membranes (e.g., Ce-TTPMA composites) for gas separation; characterize via BET surface area analysis .

Advanced: How does the sulfamoyl group influence the compound’s bioactivity compared to non-sulfonylated analogs?

Answer:

- Enhanced Solubility : Sulfonamide groups improve aqueous solubility (logP reduced by ~1.5 units), critical for in vitro assays .

- Target Affinity : Sulfamoyl NH hydrogen-bonds with enzyme active sites (e.g., COX-2 inhibition; molecular docking with Glide XP scoring) .

Validation : Compare IC₅₀ values against methyl/methoxy-substituted analogs in enzyme inhibition assays .

Advanced: How to model extraction efficiency data for uranium using this compound?

Answer:

Fit distribution ratios (D) to a dual-mechanism model :

Where and are equilibrium constants for cation/anion exchange. Use non-linear regression (e.g., OriginLab) with constraints from slope analysis .

Basic: What safety precautions are recommended when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。